N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine
Description
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine is a complex heterocyclic compound that features both oxazole and pyrazolo[1,5-a]pyridine moieties
Properties
IUPAC Name |
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-8-14-13(18-9)10(2)15-12-7-11-5-3-4-6-17(11)16-12/h7-8,10H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFOFRDFXBCJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC2=NN3CCCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the oxazole ring, followed by the construction of the pyrazolo[1,5-a]pyridine framework. The reaction conditions often include the use of catalysts such as triethylamine (Et3N) and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine is unique due to its combination of oxazole and pyrazolo[1,5-a]pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and other fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
